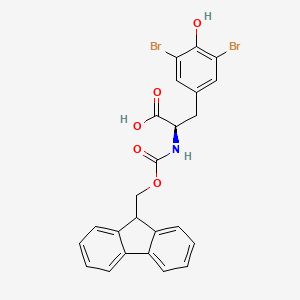

Fmoc-D-Tyr(3,5-Br2)-Oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Modified Amino Acids

In the landscape of peptide-based therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids is a powerful strategy to modulate the pharmacological and structural properties of peptides. Fmoc-D-Tyr(3,5-Br2)-OH, a derivative of D-tyrosine, is a key building block in this endeavor. The presence of two bromine atoms on the aromatic ring of the tyrosine side chain introduces unique electronic and steric features, enhancing the potential for novel biological activities and improved drug-like properties.[1][2] This guide provides a comprehensive overview of the properties of this compound and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in peptide synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₉Br₂NO₅ | [3] |

| Molecular Weight | 561.2 g/mol | [3] |

| CAS Number | 204693-22-1 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D25 = -7 ± 2º (c=1 in MeOH) | [1] |

| Solubility | Soluble in organic solvents such as DMF. | [2] |

| Storage Conditions | 0-8 °C | [1] |

The Significance of the 3,5-Dibromo Modification

The introduction of bromine atoms at the 3 and 5 positions of the tyrosine ring is not a trivial alteration. This modification imparts several key characteristics to the amino acid and, consequently, to the peptides into which it is incorporated:

-

Enhanced Reactivity and Modified Electronic Properties: The electron-withdrawing nature of the bromine atoms can alter the pKa of the phenolic hydroxyl group and influence the electronic environment of the aromatic ring. This can, in turn, affect intra- and intermolecular interactions, such as hydrogen bonding and aromatic stacking.[4]

-

Steric Influence on Conformation: The bulky bromine atoms can impose conformational constraints on the peptide backbone, potentially leading to more defined secondary structures. This is a critical factor in designing peptides with specific receptor-binding properties.

-

Metabolic Stability: Halogenation can block sites of enzymatic oxidation, potentially increasing the metabolic stability and in vivo half-life of the resulting peptide.

-

Probing Molecular Interactions: The unique spectroscopic signature and altered chemical properties of dibromotyrosine can be leveraged in biophysical studies to probe protein-peptide interactions and enzyme mechanisms.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for the stepwise assembly of peptides.[1][5] The Fmoc group provides temporary, base-labile protection of the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.[6]

Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

- Swell the peptide-resin (e.g., Rink Amide or 2-chlorotrityl resin with the preceding amino acid sequence) in high-purity, amine-free N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[2][7]

- Drain the DMF.

2. Fmoc Deprotection of the Resin-Bound Peptide:

- Add a solution of 20% piperidine in DMF to the resin.[2][8]

- Agitate the mixture for 5-7 minutes at room temperature.[2]

- Drain the piperidine solution.

- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve this compound (2-5 equivalents relative to the resin loading) and a suitable coupling agent in a minimal amount of DMF.[7]

- Recommended Coupling Agents:

- Uronium/Aminium Salts: HATU or HCTU (1.9-4.9 equivalents) are highly efficient activators.[5][7] These are used in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-10 equivalents).[7] The use of collidine is often recommended to minimize racemization.[2]

- Carbodiimides: DIC (3-5.5 equivalents) in the presence of an additive like HOBt or Oxyma Pure (3-5.5 equivalents) can also be used to suppress side reactions.[7]

- Add the activated this compound solution to the washed, deprotected peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature. The extended coupling time is advisable due to the potential for steric hindrance from the dibromo-substituted side chain.

- Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

4. Washing:

- Drain the coupling solution.

- Thoroughly wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: Workflow for the incorporation of this compound in SPPS.

Potential Challenges and Mitigation Strategies

The use of sterically hindered and electronically modified amino acids like this compound can sometimes present challenges in SPPS.

-

Incomplete Coupling: Due to the steric bulk of the dibrominated side chain, coupling reactions may be slower.

-

Mitigation: Use more powerful coupling reagents like HATU or HCTU, increase the coupling time, or perform a double coupling.[5] Elevating the reaction temperature may also be beneficial, but should be done with caution to avoid racemization.

-

-

Aggregation: Hydrophobic sequences containing bulky non-polar residues can be prone to aggregation, leading to poor reaction kinetics.

-

Mitigation: Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or utilize microwave-assisted synthesis to disrupt secondary structures.[3]

-

-

Side Reactions: While the phenolic hydroxyl group is generally stable during Fmoc-SPPS, prolonged exposure to harsh conditions should be avoided. The final cleavage from the resin and deprotection of other side-chain protecting groups is typically achieved with a cocktail containing trifluoroacetic acid (TFA).

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its unique properties, conferred by the dibromo substitution, offer exciting possibilities for the development of novel peptide-based drugs and research tools. A thorough understanding of its characteristics and the implementation of optimized coupling protocols are key to its successful application in solid-phase peptide synthesis.

References

-

Chem-Impex. Fmoc-3,5-dibromo-D-tyrosine. [Link]

-

The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. [Link]

-

PubChem. Fmoc-3-iodo-D-Tyr-OH. [Link]

-

Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Request PDF. [Link]

-

Methods for Removing the Fmoc Group. Humana Press. [Link]

-

A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC - NIH. [Link]

-

Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed. [Link]

-

A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage. PubMed. [Link]

-

Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

-

Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. renyi.hu [renyi.hu]

- 9. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Incorporating Fmoc-D-Tyr(3,5-Br2)-OH in Peptide Therapeutics

In the landscape of peptide-based drug discovery and development, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. Among these, this compound stands out as a pivotal building block for synthesizing peptides with enhanced pharmacological profiles. The introduction of two bromine atoms onto the D-tyrosine scaffold offers a unique combination of steric bulk and electronic modifications that can profoundly influence peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in the laboratory.

The D-configuration of the chiral center inherently imparts resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide therapeutics. Furthermore, the 3,5-dibromo substitution on the phenolic ring of tyrosine introduces several advantageous features. The electron-withdrawing nature of the bromine atoms can modulate the acidity of the hydroxyl group and influence hydrogen bonding capabilities. Moreover, the bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to stabilizing specific peptide conformations and enhancing binding affinity to biological targets. Research has shown that the related unprotected 3,5-dibromo-D-tyrosine exhibits neuroprotective effects in models of stroke and seizures, highlighting the therapeutic potential of this unique amino acid derivative.[1]

This guide will delve into the essential technical details of this compound, providing a robust foundation for its application in the synthesis of next-generation peptide therapeutics.

Core Molecular Data and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its successful application in synthesis and purification protocols.

| Property | Value |

| Chemical Formula | C₂₄H₁₉Br₂NO₅ |

| Molecular Weight | 561.22 g/mol |

| CAS Number | 204693-22-1 |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 693.6 ± 55.0 °C |

| Density (Predicted) | 1.679 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.77 ± 0.10 |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include those for the fluorenyl (Fmoc) group protons (typically in the 7.2-7.8 ppm range), the aromatic protons of the dibromotyrosine ring, the α-proton, and the β-protons of the amino acid backbone.

-

¹³C NMR: Resonances would be expected for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the distinct carbons of the 3,5-dibromotyrosine residue.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves two key transformations: the dibromination of the D-tyrosine ring and the subsequent protection of the α-amino group with the Fmoc moiety.

Caption: Synthesis workflow for this compound.

Detailed Protocol:

Part 1: Dibromination of D-Tyrosine

-

Dissolution: Dissolve D-tyrosine in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the D-tyrosine solution at room temperature with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then poured into cold water to precipitate the product. The crude 3,5-dibromo-D-tyrosine is collected by filtration, washed with water, and dried.

Part 2: Fmoc Protection

-

Dissolution: Suspend the synthesized 3,5-dibromo-D-tyrosine in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane dropwise to the stirred suspension. The reaction is typically allowed to proceed overnight at room temperature.

-

Work-up and Purification: The reaction mixture is acidified with dilute hydrochloric acid and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in solid-phase peptide synthesis (SPPS) follows the standard Fmoc/tBu strategy. The following protocol outlines the key steps for its incorporation into a growing peptide chain on a solid support.

Caption: SPPS cycle for incorporating this compound.

Detailed Experimental Protocol:

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[3]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Capping (Optional):

-

To block any unreacted N-terminal amines, the resin can be treated with a capping solution, typically a mixture of acetic anhydride and a base in DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Impact of 3,5-Dibromo-D-Tyrosine on Peptide Structure and Function: Field-Proven Insights

The incorporation of 3,5-dibromo-D-tyrosine into a peptide chain can have a multifaceted impact on its properties, offering strategic advantages in drug design.

-

Conformational Rigidity and Stability: The bulky bromine atoms can introduce steric hindrance, which can restrict the conformational freedom of the peptide backbone. This can lead to a more pre-organized and stable secondary structure, potentially increasing the affinity for the target receptor by reducing the entropic penalty of binding.

-

Enhanced Binding Affinity through Halogen Bonding: The bromine atoms on the tyrosine ring can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (such as oxygen or nitrogen) on the target protein. This additional binding interaction can significantly contribute to the overall binding affinity and specificity of the peptide.

-

Increased Proteolytic Stability: The D-configuration of the amino acid provides inherent resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life and improved pharmacokinetic profile of the peptide therapeutic.

-

Modulation of Physicochemical Properties: The introduction of bromine atoms increases the lipophilicity of the amino acid side chain, which can influence the overall solubility and membrane permeability of the peptide. This can be a critical factor in designing peptides with improved oral bioavailability or the ability to cross the blood-brain barrier. For instance, peptides containing D-tyrosine at their terminus have been shown to exhibit anti-melanogenic effects, suggesting that this modification can be used to create dual-function cosmetic peptides.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptide therapeutics. Its unique structural features, including the D-chiral center and the 3,5-dibromo substitution, provide a powerful tool for medicinal chemists to modulate the pharmacological properties of peptides. By leveraging the principles of conformational constraint, enhanced binding interactions, and increased proteolytic stability, researchers can design and synthesize peptide candidates with improved efficacy, selectivity, and in vivo performance. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in cutting-edge drug discovery and development programs.

References

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PMC - NIH. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. [Link]

-

PubMed. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

PubMed. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. [Link]

-

Semantic Scholar. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. [Link]

-

Griffith Research Online. Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne -. [Link]

-

PubChem. Fmoc-3-iodo-D-Tyr-OH. [Link]

-

PMC - PubMed Central. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. [Link]

-

USDA ARS. Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

ResearchGate. Synthesis of a C/H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. [Link]

-

Chemdad. FMOC-3,5-DIBROMO-TYR-OH. [Link]

Sources

- 1. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 201484-26-6: Fmoc-3,5-dibromo-Tyr-OH | CymitQuimica [cymitquimica.com]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3,5-Dibromotyrosine in Modern Peptide Science: From Bio-inspired Design to Advanced Therapeutics

An In-depth Technical Guide

Abstract

3,5-Dibromotyrosine (DiBrY), a naturally occurring halogenated amino acid predominantly found in marine sponges, has emerged as a powerful and versatile tool in peptide science.[1][2][3] Initially identified as a component of complex marine natural products with potent biological activities, its unique physicochemical properties are now being strategically harnessed by researchers and drug developers. The incorporation of two bromine atoms onto the tyrosine phenolic ring imparts significant steric bulk, increased hydrophobicity, and the capacity for halogen bonding, which collectively influence peptide conformation, stability, and molecular interactions. This guide provides an in-depth exploration of the applications of dibromotyrosine, covering its synthetic incorporation into peptide scaffolds, its role in modulating structure and self-assembly, its utility in developing potent therapeutic agents, and its significance as a biomarker of oxidative stress. We will detail the underlying chemical principles and provide field-proven protocols to empower researchers in leveraging this unique building block for novel applications in materials science and medicine.

Core Principles: Understanding 3,5-Dibromotyrosine

3,5-Dibromo-L-tyrosine is a non-proteinogenic α-amino acid distinguished by the presence of two bromine atoms at the C-3 and C-5 positions of the tyrosine side chain's phenyl ring.[4] This modification, while seemingly simple, profoundly alters the amino acid's properties compared to its canonical counterpart, L-tyrosine.

Natural Occurrence and Biological Significance

Dibromotyrosine and its derivatives are hallmark secondary metabolites of marine sponges, particularly those of the order Verongida.[1][2][5] In their native biological context, these compounds form the basis of a vast library of natural products exhibiting a wide spectrum of potent bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antifouling effects.[1][2][3] The evolutionary pressure on these sessile organisms is believed to have driven the development of this sophisticated chemical defense system.[1] The discovery of over 360 bromotyrosine-containing metabolites underscores the remarkable biosynthetic plasticity and functional importance of this motif in nature.[2]

Key Physicochemical Properties

The strategic placement of two bromine atoms introduces several critical changes to the tyrosine side chain, which are the causal basis for its diverse applications.

-

Increased Steric Hindrance: The bulky bromine atoms significantly increase the volume of the side chain, which can be used to enforce specific torsional angles and restrict the conformational freedom of the peptide backbone.

-

Enhanced Hydrophobicity: Halogenation increases the lipophilicity of the side chain, which can enhance interactions with hydrophobic pockets in target proteins and influence peptide self-assembly processes.

-

Halogen Bonding Capability: The bromine atoms possess a region of positive electrostatic potential (a σ-hole) that can engage in non-covalent halogen bonds with Lewis bases like carbonyl oxygens or nitrogen atoms. This interaction provides an additional tool for directing peptide folding and stabilizing tertiary structures.

-

Lowered pKa of Phenolic Hydroxyl: The electron-withdrawing nature of the bromine atoms lowers the pKa of the side-chain hydroxyl group, making it more acidic than that of native tyrosine. This can alter its role in proton transfer reactions and its behavior in different pH environments.

| Property | L-Tyrosine | 3,5-Dibromo-L-tyrosine | Rationale for Change |

| Molar Mass ( g/mol ) | 181.19 | 338.98[6] | Addition of two bromine atoms. |

| Side Chain Volume | Lower | Significantly Higher | Introduction of two bulky bromine atoms. |

| Hydrophobicity (LogP) | Lower | Higher | Bromine atoms increase lipophilicity. |

| Phenolic pKa | ~10.1 | ~7.8-8.0 | Inductive electron withdrawal by bromine atoms. |

| Key Interactions | Hydrogen Bonding, π-π Stacking | Hydrogen Bonding, π-π Stacking, Halogen Bonding | Electronegative bromine enables halogen bonds. |

Synthetic Incorporation: Building Dibromotyrosine Peptides

The primary method for incorporating dibromotyrosine into a specific peptide sequence is through Fmoc-based Solid Phase Peptide Synthesis (SPPS).[7][8] This technique allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying purification and enabling the synthesis of complex sequences.[8] The key building block for this process is Fmoc-3,5-dibromo-L-tyrosine , where the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[9]

Diagram: General Workflow for SPPS of a Dibromotyrosine-Containing Peptide

Caption: Automated workflow for incorporating Fmoc-3,5-dibromo-L-tyrosine via SPPS.

Detailed Experimental Protocol: Manual SPPS

This protocol describes the manual incorporation of a single Fmoc-3,5-dibromo-L-tyrosine residue into a growing peptide chain on a Rink Amide resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-3,5-dibromo-L-tyrosine

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Causality: The piperidine is a secondary amine base that cleaves the acid-labile Fmoc protecting group from the N-terminus of the peptide, exposing a free amine for the next coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) to completely remove residual piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

Coupling Reaction:

-

In a separate vial, pre-activate the Fmoc-3,5-dibromo-L-tyrosine (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Causality: HBTU is an activating agent that converts the carboxylic acid of the incoming amino acid into a more reactive species, facilitating amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the reaction. A longer coupling time is often required for bulky residues like dibromotyrosine to ensure the reaction goes to completion.

-

-

Post-Coupling Wash: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Cycle Repetition or Final Cleavage:

-

To add more amino acids, return to Step 2.

-

If the sequence is complete, proceed to cleavage.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail and react for 2-3 hours.

-

Causality: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes any acid-labile side-chain protecting groups from other amino acids in the sequence. TIS acts as a scavenger to trap reactive cations generated during this process.

-

-

Purification and Verification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Verify the final product mass using LC-MS.

Applications in Peptide Science and Drug Development

The unique properties of dibromotyrosine unlock a wide range of applications, from fundamental research into peptide structure to the development of novel therapeutics.

Diagram: The Multifaceted Applications of Dibromotyrosine

Caption: Key application areas derived from the core properties of dibromotyrosine.

Modulating Peptide Structure and Self-Assembly

The incorporation of halogen atoms into peptides is a known strategy to influence their self-assembly behavior.[10] Dibromotyrosine, in particular, can serve as a powerful motif to direct the formation of ordered nanostructures. The combination of π-π stacking from the aromatic ring and directional halogen bonding can enforce specific secondary structures, such as β-sheets, which are common precursors to fibril and nanosheet formation.[11] For instance, tyrosine-rich peptides have been shown to assemble into nanosheets and other supramolecular structures, a process that can be finely tuned by halogenation.[11] This makes dibromotyrosine-containing peptides attractive building blocks for the bottom-up synthesis of novel biomaterials for applications in catalysis, drug delivery, and tissue engineering.[11]

A Scaffold for Potent Bioactive Peptides

Marine natural products containing dibromotyrosine have provided a rich blueprint for drug discovery. These compounds exhibit a wide array of biological activities.[1][5]

| Natural Product Class | Example(s) | Reported Biological Activity | Reference |

| Simple Derivatives | Aeroplysinin-1 | Cytotoxic, Antiangiogenic, Antimicrobial | [1] |

| Psammaplins | Psammaplin A, G | Histone Deacetylase (HDAC) & DNA Methyltransferase (DNMT) Inhibitors | [3] |

| Bastadins | Bastadin subtypes | ATPase Regulation, Calcium Channel Modulation | [3] |

| Oximes | Ianthelline | Anticancer | [5] |

Inspired by these natural scaffolds, medicinal chemists now incorporate dibromotyrosine into synthetic peptide libraries to develop new therapeutic leads.[9] Its inclusion can enhance binding affinity to protein targets and improve metabolic stability, positioning it as a valuable component in the design of peptide drugs for oncology and neurodegenerative disorders.[9]

A Probe for Oxidative Cross-Linking

Tyrosine residues can be oxidatively cross-linked to form dityrosine, a covalent bond that plays a role in both normal physiological processes and pathological protein aggregation.[12][13] Dityrosine cross-links are implicated as clinical markers in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[14][15] Dibromotyrosine, with its modified redox properties, can serve as a unique probe to study these mechanisms. The formation of tyrosyl radicals is the initiating step in cross-linking.[13] By studying how the presence of bromine atoms affects the rate and nature of radical formation and subsequent coupling, researchers can gain deeper insights into the mechanisms of oxidative stress and protein aggregation.[14][15]

A Clinical Biomarker of Oxidative Stress

Beyond its use as a synthetic tool, dibromotyrosine itself is an important biomarker formed in vivo.[16] During inflammation, immune cells like eosinophils and neutrophils release peroxidases (eosinophil peroxidase, EPO, and myeloperoxidase, MPO).[16][17] These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a powerful reactive brominating species.[16][18] HOBr readily reacts with tyrosine residues in nearby proteins to form 3-bromotyrosine and, subsequently, 3,5-dibromotyrosine.[16][18]

The detection of elevated levels of dibromotyrosine in biological fluids (e.g., urine) can, therefore, serve as a specific marker of protein damage mediated by these inflammatory pathways.[16][18] This has found clinical relevance in monitoring inflammatory diseases such as asthma and in studying ischemia-reperfusion injury.[16]

Diagram: Enzymatic Formation of Dibromotyrosine as a Biomarker

Caption: Pathway showing peroxidase-mediated formation of dibromotyrosine during inflammation.

Future Outlook and Conclusion

The applications of 3,5-dibromotyrosine in peptide science are expanding beyond its initial discovery in marine natural products. Its ability to precisely control peptide structure through a combination of steric and electronic effects makes it an invaluable tool for rational drug design and the engineering of advanced biomaterials. Future research will likely focus on creating more complex peptide architectures, exploring the role of halogen bonding in mediating protein-protein interactions, and developing more sensitive analytical methods for its detection as a clinical biomarker. For researchers and drug developers, 3,5-dibromotyrosine is not merely a modified amino acid but a strategic component for imbuing peptides with enhanced stability, novel functions, and potent biological activity.

References

-

Jain, A., et al. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. [Link]

-

Lee, K., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. [Link]

-

El-Hossary, E. M., et al. (2017). Towards the Small and the Beautiful: A Small Dibromotyrosine Derivative from Pseudoceratina sp. Sponge Exhibits Potent Apoptotic Effect through Targeting IKK/NFκB Signaling Pathway. Marine Drugs. [Link]

-

Zhang, S., et al. (2020). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science. [Link]

-

McFarland, J. M., et al. (2021). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. ACS Catalysis. [Link]

-

Li, M., et al. (2024). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Foods. [Link]

-

Al-Mekhlafi, F. A., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs. [Link]

-

Northwest Life Science Specialties. (n.d.). Spotlight on Protein Oxidation: Dibromtyrosine. Northwest Life Science Specialties. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67532, 3,5-dibromo-L-tyrosine. PubChem. [Link]

-

Wikipedia. (2026). Dibromotyrosine. Wikipedia. [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

-

ResearchGate. (2019). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. ResearchGate. [Link]

-

Wu, W., et al. (1999). 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry. [Link]

-

Liyanage, W., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Nimalaratne, C., & Wu, J. (2015). Biological Functions of Antioxidant Dipeptides. Current Protein & Peptide Science. [Link]

-

Peng, J., et al. (2005). THE MARINE BROMOTYROSINE DERIVATIVES. Alkaloids: Chemistry and Biology. [Link]

-

Nimalaratne, C., & Wu, J. (2015). Biological Functions of Antioxidant Dipeptides. SciSpace. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Liyanage, W., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10833, 3,5-Dibromotyrosine. PubChem. [Link]

-

Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie. [Link]

-

Davies, M. J., & Dean, R. T. (2019). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. International Journal of Molecular Sciences. [Link]

-

Kim, M., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. [Link]

-

He, R., et al. (2021). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods. [Link]

-

Pavlov, V., et al. (2019). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Tetrahedron Letters. [Link]

-

Al-Mekhlafi, F. A., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. ResearchGate. [Link]

-

Jasińska, A., & Pabin-Szafko, B. (2009). Manufacturing of peptides exhibiting biological activity. Journal of Food and Nutrition Research. [Link]

-

JaICA. (n.d.). Anti dibromotyrosine monoclonal antibody. JaICA. [Link]

-

Lee, K., et al. (2019). Dityrosine formation through cross-linking. ResearchGate. [Link]

-

Muttenthaler, M., et al. (2022). Peptide-Based Drug Development. Pharmaceuticals. [Link]

-

Vasileiou, C., & Giamas, G. (2014). Solid-phase peptide synthesis. Methods in Molecular Biology. [Link]

-

Adam, W., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]

-

Al-Hilaly, Y. K., et al. (2018). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]

-

University of Cambridge. (2011). Bromotyrosine-derived natural products: synthetic and biological studies. Apollo - University of Cambridge Repository. [Link]

- Ondetti, M. A., & Pluscec, J. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

-

Wang, C., et al. (2023). Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome. Molecules. [Link]

Sources

- 1. Towards the Small and the Beautiful: A Small Dibromotyrosine Derivative from Pseudoceratina sp. Sponge Exhibits Potent Apoptotic Effect through Targeting IKK/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromotyrosine-derived natural products: synthetic and biological studies [repository.cam.ac.uk]

- 6. Dibromotyrosine - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. bachem.com [bachem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]

- 17. Anti dibromotyrosine monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: A Halogenated Amino Acid for Advanced Peptide Design

Introduction: Beyond the Canonical Amino Acids

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled. However, native peptides suffer from significant limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. To overcome these hurdles, medicinal chemists turn to non-canonical amino acids, precision tools that sculpt peptides into potent and durable therapeutic candidates.

Among these specialized building blocks, Fmoc-D-Tyr(3,5-Br2)-OH stands out as a multifunctional powerhouse. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic incorporation of this halogenated amino acid to engineer novel peptides with superior pharmacological profiles.

The core advantages conferred by this compound stem from three distinct structural modifications:

-

The D-Configuration: The D-enantiomer of tyrosine provides inherent resistance to enzymatic degradation by proteases, significantly extending the peptide's in vivo half-life.

-

Aromatic Dibromination: The two bromine atoms at the 3 and 5 positions of the phenolic ring are not mere decorations. They profoundly alter the residue's electronic and steric properties, enabling unique molecular interactions and conformational control.

-

The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group allows for seamless integration into the well-established and mild workflow of solid-phase peptide synthesis (SPPS).

This guide will explore the causality behind these advantages, provide validated experimental protocols for its use, and present a case study illustrating its transformative potential in peptide drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application. Each modification contributes to a unique set of characteristics that can be leveraged in rational peptide design.

The Impact of D-Configuration on Proteolytic Stability

Peptides composed of natural L-amino acids are readily recognized and cleaved by endogenous proteases. The substitution with a D-amino acid at a strategic position disrupts the stereospecific recognition by these enzymes, rendering the adjacent peptide bonds resistant to hydrolysis. This is a field-proven strategy to enhance the metabolic stability and duration of action of peptide therapeutics[1].

The Role of Dibromination: Inductive Effects and Halogen Bonding

The introduction of two bromine atoms onto the tyrosine ring has profound consequences:

-

Steric Bulk and Conformational Constraint: The bulky bromine atoms restrict the rotational freedom (the χ1 and χ2 dihedral angles) of the amino acid side chain. This steric hindrance can lock the peptide backbone into a more rigid, pre-organized conformation, which can reduce the entropic penalty upon binding to its receptor, thereby increasing affinity.

-

Halogen Bonding: Far from being inert, the bromine atoms can act as halogen bond donors[2][3]. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a receptor's binding pocket[4][5]. The strength of this interaction follows the trend I > Br > Cl > F[2][3]. These bonds can provide an additional energetic contribution to ligand-receptor binding, enhancing both affinity and specificity[6].

Key Physicochemical Data

The properties of the foundational amino acid, 3,5-Dibromo-D-tyrosine, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br₂NO₃ | [7] |

| Molecular Weight | 338.98 g/mol | [7] |

| Appearance | Off-white to gray solid | |

| Solubility | Soluble in DMSO |

Strategic Applications in Novel Peptide Development

The unique properties of this compound translate into several powerful applications for enhancing peptide function.

Inducing Conformational Rigidity

A primary challenge in peptide design is overcoming the inherent flexibility of short peptide chains. By introducing a sterically demanding residue like 3,5-dibromo-D-tyrosine, the conformational landscape of the peptide can be significantly narrowed. This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity.

Caption: Conformational states of flexible vs. constrained peptides.

Enhancing Binding Affinity through Halogen Bonds

The ability of bromine to form halogen bonds provides a sophisticated tool for optimizing ligand-receptor interactions. If structural data or molecular modeling of the target receptor reveals a potential halogen bond acceptor (e.g., a backbone carbonyl) in the binding pocket, substituting a standard tyrosine with 3,5-dibromotyrosine can introduce a new, stabilizing interaction, thereby improving potency.

Caption: Halogen bond formation between Tyr(3,5-Br2) and a receptor.

A Stable Mimic for Phosphotyrosine

In cell signaling research, phosphotyrosine (pTyr) residues are critical, but the phosphate group is labile to phosphatases and acidic conditions. Halogenated tyrosines, particularly di-halogenated ones, can serve as effective, non-hydrolyzable mimics of pTyr. The electron-withdrawing bromine atoms lower the pKa of the phenolic hydroxyl group, making it more acidic and partially mimicking the negative charge of a phosphate group at physiological pH.

Experimental Protocols: From Vial to Peptide

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols, but its steric bulk necessitates the use of potent coupling reagents and potentially longer reaction times to ensure complete acylation.

Materials and Reagents

-

Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid).

-

Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Amino Acids: Standard Fmoc-protected amino acids and this compound.

-

Coupling Reagents (Choose one):

-

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

-

HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole).

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Recommended Protocol for SPPS Incorporation (0.1 mmol scale)

This protocol describes a single coupling cycle for incorporating this compound.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine/DMF for 5 minutes. Drain.

-

Repeat with a fresh aliquot of 20% piperidine/DMF for 15-20 minutes. Drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and HOAt (3 eq., 0.3 mmol) in DMF.

-

Add DIPEA (6 eq., 0.6 mmol) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered residue, a longer coupling time is recommended over the standard 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents ("double coupling").

-

Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Caption: SPPS workflow for incorporating this compound.

Cleavage and Purification

After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA). The crude peptide is then precipitated with cold diethyl ether, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Case Study: Enhancing the Potency of a Mu-Opioid Agonist

While direct literature on this compound is specialized, an excellent illustrative case can be found in the development of analogues of the opioid peptide DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂). DALDA is a potent and selective µ-opioid receptor agonist. Research led by Dr. Peter Schiller aimed to enhance its potency through structural modifications of the N-terminal tyrosine residue[2][5].

Objective: To increase the potency of the DALDA peptide by introducing sterically bulky groups at the ortho-positions (2' and 6') of the Tyr¹ phenolic ring, a modification analogous to 3,5-dibromination.

Synthesis and Key Analogue: One of the most successful analogues synthesized was [Dmt¹]DALDA , where Tyr¹ was replaced with 2',6'-dimethyltyrosine (Dmt)[2]. The synthesis was performed using solid-phase methods with Boc-protected amino acids. The incorporation of the bulky Boc-Dmt-OH required potent coupling agents, similar to the requirements for this compound, to achieve high yields.

Biological Evaluation and Key Findings: The resulting [Dmt¹]DALDA was evaluated for its receptor binding affinity and functional agonist potency. The results were remarkable.

| Peptide | µ-Receptor Binding (Kᵢ, nM) | GPI Bioassay (IC₅₀, nM) | µ-Selectivity (Kᵢ δ / Kᵢ µ) |

| DALDA | 1.15 | 2.52 | 11,400 |

| [Dmt¹]DALDA | 0.08 | 0.014 | 14,700 |

(Data adapted from Schiller et al., Eur J Med Chem, 2000)[6]

The incorporation of the dimethylated tyrosine resulted in:

-

A 14-fold increase in µ-receptor binding affinity compared to the parent peptide DALDA[6].

-

An astonishing 180-fold increase in µ-agonist potency in the guinea pig ileum (GPI) functional assay[6].

-

Maintained or even slightly enhanced selectivity for the µ-receptor over the δ-receptor.

Conclusion from the Case Study: This study powerfully demonstrates the strategic value of modifying the Tyr¹ residue. The steric bulk introduced by the methyl groups (analogous to bromine atoms) likely constrains the peptide into a high-affinity binding conformation for the µ-opioid receptor. This pre-organization significantly enhances potency, validating the core principles behind the use of residues like this compound for novel peptide development.

Conclusion and Future Perspectives

This compound is a sophisticated chemical tool that offers peptide scientists multiple avenues for optimization. By providing enzymatic stability, inducing conformational rigidity, and introducing the potential for halogen bonding, it enables the rational design of peptides with significantly enhanced potency, selectivity, and durability. The successful application of analogous modified tyrosines in fields like opioid receptor modulation underscores the immense potential of this approach. As our understanding of peptide-receptor interactions becomes more refined through structural biology and computational modeling, the precise and strategic placement of unique building blocks like this compound will continue to be a cornerstone of next-generation peptide drug discovery.

References

-

Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry, 35(10), 895-901. Available at: [Link]

-

Beccaria, R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(25), 3265-3272. Available at: [Link]

-

Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. ResearchGate. Available at: [Link]

-

Reddy, P. A., Lewin, A. H., & Schiller, P. W. (2009). Synthesis and pharmacological evaluation of highly potent [Dmt1]DALDA analogs. RTI International. Available at: [Link]

-

Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Available at: [Link]

-

Pizzi, A., et al. (2017). Application of the Halogen Bond in Protein Systems. Biochemistry, 56(23), 2937-2938. Available at: [Link]

-

PubChem. (n.d.). 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dibromotyrosine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available at: [Link]

Sources

- 1. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro opioid activity profiles of DALDA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of highly potent [Dmt1]DALDA analogs | RTI [rti.org]

- 7. chem.uci.edu [chem.uci.edu]

A Senior Application Scientist's Guide to Sourcing and Quality Assessment of Fmoc-D-Tyr(3,5-Br2)-OH for Advanced Peptide Synthesis

Introduction: The Strategic Role of Fmoc-D-Tyr(3,5-Br2)-OH in Peptide Therapeutics

In the landscape of modern drug development, the precision of peptide synthesis is paramount. Non-canonical amino acids are instrumental in designing novel peptides with enhanced biological activity, stability, and conformational rigidity. Among these, this compound, a dibrominated derivative of D-tyrosine, serves as a critical building block. The bulky bromine atoms provide significant steric hindrance, which can be strategically employed to enforce specific secondary structures, such as β-turns, in the peptide backbone. Furthermore, the halogenated phenyl ring offers a unique probe for structural studies and can modulate binding affinity and selectivity for biological targets, particularly in fields like oncology and neurobiology.[1]

However, the very features that make this amino acid derivative valuable also present challenges in its sourcing and application. Purity, particularly enantiomeric purity, is a critical quality attribute that directly impacts the pharmacological and toxicological profile of the final peptide drug substance.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating suppliers, implementing self-validating quality control protocols, and successfully incorporating this compound into solid-phase peptide synthesis (SPPS) workflows.

Part 1: Supplier Landscape and Critical Evaluation Criteria

Sourcing high-quality this compound is the foundational step for any successful synthesis campaign. While a catalog may list a high purity percentage, a deeper evaluation is necessary to mitigate risks of batch-to-batch variability and synthesis-compromising impurities.

Comparative Supplier Analysis

The following table summarizes publicly available data from various suppliers. It is important to note that pricing is highly variable and often requires a direct quote for bulk quantities. The primary value of this comparison lies in understanding the stated purity and the analytical methods used to determine it.

| Supplier | Product Code/CAS | Stated Purity | Analytical Method | Price (1g, USD) | Storage |

| Chem-Impex | 12396 | ≥ 98% | HPLC | $40 | 0-8 °C[1] |

| AK Scientific | 3682AH | Not specified | Not specified | $104 | Not specified |

| Various (via ChemicalBook) | CAS 204693-22-1 | Varies | Varies | $40 - $104 | Varies[3] |

| Angene | AG00F153 | Not specified | Not specified | Quote | Not specified |

| Ivy Fine Chemicals | GY00-705 | Not specified | Not specified | Quote | Not specified |

| CHIMMED | 10200813 | 95% | Not specified | Quote | Not specified |

Note: CAS Number for this compound is 204693-22-1. Some suppliers may incorrectly list the L-isomer CAS (201484-26-6). Always verify the stereochemistry.

Beyond the Certificate of Analysis: Questions for Your Supplier

-

"Can you provide a lot-specific CoA with the HPLC chromatogram and integration report?" This allows you to visually inspect for shoulder peaks or other minor impurities not explicitly listed.

-

"What method was used to determine enantiomeric purity?" Standard HPLC will not resolve enantiomers. A supplier committed to quality will use a chiral HPLC method.[2][4] The presence of even a small amount of the L-isomer can lead to diastereomeric peptide impurities that are difficult to separate.

-

"Do you test for residual solvents or inorganic salts?" These can affect the true molar quantity of the amino acid and impact coupling efficiency.

-

"What are the known potential impurities from your synthetic route?" A transparent supplier should be able to discuss potential by-products, such as mono-brominated species or isomers where bromine is at a different position.

Part 2: Incoming Quality Control - A Self-Validating Protocol

Trust, but verify. Implementing a routine incoming QC protocol is a self-validating system that protects your research from costly failures. The primary goals are to confirm the identity, verify the chemical purity, and assess the enantiomeric purity of the received material.

QC Experimental Workflow

The logical flow for incoming material validation should be systematic, starting with identity confirmation and proceeding to more detailed purity analysis.

Caption: Optimized SPPS cycle for this compound.

Protocol 3: Optimized Coupling of this compound

This protocol is designed for a standard 0.1 mmol scale synthesis.

-

Pre-activation Solution:

-

In a separate vessel, dissolve this compound (3 equivalents, ~168 mg) and a uronium-based activator like HCTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

-

Allow to pre-activate for 2-5 minutes.

-

Rationale (Expertise): Using a potent activator like HCTU is crucial for overcoming the steric hindrance of the dibrominated ring. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin, maximizing efficiency.

-

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% (v/v) piperidine in DMF for 5-7 minutes. [5] * Drain and repeat once.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate via nitrogen bubbling or orbital shaking for at least 60 minutes.

-

Rationale (Trustworthiness): An extended coupling time is a necessary precaution. For a standard amino acid, 30 minutes might suffice, but for this derivative, 60-90 minutes provides a greater probability of complete reaction.

-

-

Monitoring and Double Coupling:

-

After the initial coupling, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

If the test is negative (beads remain colorless or blue): The coupling is complete. Proceed with washing and the next cycle.

-

If the test is positive (beads turn yellow/brown): Free amines are still present, indicating incomplete coupling. Drain the vessel and repeat the coupling step with a freshly prepared activation solution (a "double couple"). This is the most critical self-validating step in the workflow.

-

Conclusion

This compound is a powerful tool for designing sophisticated peptide therapeutics. However, its successful application is inextricably linked to the quality of the starting material. By moving beyond simple catalog specifications and adopting a rigorous approach to supplier validation, incoming quality control, and optimized synthesis protocols, researchers can mitigate risks and ensure the reproducible synthesis of high-purity, target peptides. This framework of proactive verification and rational protocol design forms the bedrock of efficient and reliable drug development.

References

-

Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

-

Angene International Limited. Product Listing. [Link]

-

Ivy Fine Chemicals. Fmoc-Tyr(3',5'-Br2)-OH. [Link]

-

ChemCD. This compound - product Search. [Link]

-

MOST Wiedzy. Efficient Method for the Concentration Determination of Fmoc Groups. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

Abstract

The strategic use of protecting groups is the cornerstone of modern chemical peptide synthesis. Among the various methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the preeminent strategy for research, drug development, and production. Its dominance is attributed to the mild, base-labile deprotection conditions that preserve acid-sensitive functionalities and linkages, enabling the synthesis of complex and modified peptides. This guide provides a deep dive into the core principles of the Fmoc strategy, from its chemical underpinnings to practical, field-tested protocols and troubleshooting insights. We will explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only execute protocols but also rationalize and optimize them for their specific synthetic challenges.

The Chemical Foundation: Why the Fmoc Group Dominates

Peptide synthesis is the stepwise formation of amide bonds between amino acids.[1] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[2] The success of any peptide synthesis strategy hinges on the robustness and selectivity of these protecting groups.

The Fmoc/tBu (tert-butyl) strategy is a truly orthogonal protection scheme.[3] This principle is critical: the N-terminal α-amino protecting group (Fmoc) and the side-chain protecting groups (tBu-based) can be removed under distinct and non-interfering chemical conditions.[2][4] The Fmoc group is cleaved by a mild base (piperidine), while the tBu-based side-chain groups and the resin linker are cleaved by a strong acid (trifluoroacetic acid, TFA).[2][5] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing the sensitive side-chain protectors, a key advantage over older, less-forgiving chemistries like Boc/Bzl.[3]

The Mechanism of Fmoc Deprotection

The lability of the Fmoc group to bases is its defining feature. The process is not a simple hydrolysis but a base-catalyzed β-elimination reaction.[6]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[6]

-

β-Elimination: This abstraction initiates the collapse of the molecule, leading to the elimination of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamate, which quickly decarboxylates.[6]

-

Scavenging: The liberated DBF is a reactive electrophile that can cause side reactions. The secondary amine used for deprotection (piperidine) advantageously acts as a scavenger, trapping the DBF to form a stable and soluble adduct that is easily washed away.[7]

This elegant, mild, and efficient mechanism is the chemical heart of the Fmoc SPPS strategy.

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

The Fmoc-SPPS Workflow: A Practical Guide

Solid-Phase Peptide Synthesis (SPPS) involves building a peptide chain sequentially while it is covalently attached to an insoluble solid support or resin.[2] This simplifies the entire process, as purification at each step is achieved by simple filtration and washing, removing excess reagents and byproducts.[3]

Core Components & Choices

-

Resin Selection: The choice of resin dictates the C-terminal functionality of the final peptide.[8]

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is the solvent of choice due to its excellent resin-swelling properties and ability to solvate both protected amino acids and the growing peptide chain.[6][8] N-Methyl-2-pyrrolidone (NMP) can be a superior alternative for hydrophobic sequences prone to aggregation.[9]

-

Coupling Reagents: The formation of the amide bond requires the activation of the carboxylic acid of the incoming amino acid.[10]

-

Carbodiimides (e.g., DIC): These reagents form a highly reactive O-acylisourea intermediate.[11][12] They are most effective when used with additives like OxymaPure® or HOBt to increase efficiency and suppress racemization.[10]

-

Onium Salts (e.g., HBTU, HATU): These reagents, based on phosphonium or aminium salts, are highly efficient and rapid, making them the standard for most applications.[8]

-

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocol: A Standard Synthesis Cycle

This protocol outlines a single cycle of amino acid addition. The peptide-resin should be contained within a reaction vessel that allows for agitation and easy filtration.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the peptide-resin.[8]

-

Agitate for 3 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for 10-15 minutes. Drain the vessel. The Fmoc group is now removed, exposing a free N-terminal amine.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[8] Proper washing is critical to prevent side reactions in the next step.

-

-

Amino Acid Coupling:

-

In a separate vessel, prepare the coupling solution. Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activator like HATU (0.95 eq. to the amino acid), and a base like DIPEA (2 eq. to the amino acid) in DMF.[8]

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate for 30-60 minutes at room temperature. The reaction time may be extended for "difficult" couplings.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The peptide-resin is now ready for the next cycle, starting again with Fmoc deprotection.

-

Protocol: The Kaiser Test (Qualitative Monitoring for Primary Amines)

This test validates the completion of the coupling step by detecting any remaining free primary amines. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling step.

-

Sample Preparation: Transfer a small sample of peptide-resin beads (5-10 mg) to a small glass test tube.

-

Reagent Addition: Add 2-3 drops of each of the following three reagents:

-

Reagent A: 5% Ninhydrin in ethanol.

-

Reagent B: 80% Phenol in ethanol.

-

Reagent C: 2% 0.001M KCN in pyridine.

-

-

Incubation: Heat the tube to 100°C for 5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): Resin beads and solution turn a deep blue.

-

Negative Result (Complete Coupling): Resin beads and solution remain yellow or colorless.

-

Orthogonal Side-Chain Protection: The Key to Versatility

To prevent branching and other side reactions, the reactive side chains of many amino acids must be protected.[5] In the Fmoc/tBu strategy, these groups are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acid (TFA) during the final deprotection step.[5]

| Amino Acid | Common Side-Chain Protecting Group | Rationale & Considerations |

| Lysine (Lys), Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) | Standard, highly reliable acid-labile protection.[13] |

| Aspartic Acid (Asp), Glutamic Acid (Glu) | OtBu (O-tert-butyl ester) | Prevents side-chain amide formation and aspartimide formation.[14] |

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | tBu (tert-butyl ether) | Protects the hydroxyl group from acylation.[14] |

| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Offers robust protection for the guanidinium group with cleaner cleavage compared to older groups like Pmc.[14] |

| Histidine (His), Asparagine (Asn), Glutamine (Gln) | Trt (Trityl) | Protects the imidazole and amide side chains, respectively. The bulky Trt group also helps prevent aggregation.[8][13] |

| Cysteine (Cys) | Trt (Trityl), Acm (Acetamidomethyl) | Trt is standard and removed during final cleavage. Acm is stable to TFA, allowing for selective disulfide bond formation post-cleavage.[14] |

The Final Act: Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all side-chain protecting groups.[15] This is typically accomplished with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).

The causality for a "cocktail" approach lies in managing the highly reactive cationic species generated during the cleavage of protecting groups (e.g., the t-butyl cation from Boc or the trityl cation from Trt).[14] If left unchecked, these cations can re-attach to electron-rich residues in the peptide, such as Tryptophan or Cysteine, causing unwanted modifications. Scavengers are added to trap these cations.[14]

Common Cleavage Cocktails & Their Composition

| Cocktail Name | Composition | Primary Application & Rationale |

| Standard (95% TFA) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS) | General-purpose cocktail for most peptides. Water helps hydrolyze intermediates, and TIPS is an excellent scavenger for t-butyl and trityl cations. |

| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues, especially Cys, Met, and Trp. The additional scavengers provide comprehensive protection against various side reactions. |

| Mild Cleavage (e.g., for 2-ClTrt Resin) | 1-5% TFA in Dichloromethane (DCM) | Used to cleave the peptide from hyper-acid-sensitive resins like 2-chlorotrityl while leaving side-chain protecting groups intact, generating a protected peptide fragment. |

Experimental Protocol: Global Cleavage from Wang Resin

Safety Precaution: TFA is a highly corrosive strong acid. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cocktail Addition: Prepare the cleavage cocktail (e.g., Standard 95% TFA). Add the cocktail to the resin (typically 1-2 mL for 100 mg of resin).

-

Reaction: Agitate the slurry at room temperature for 1.5 to 2 hours.[16] Reaction times may need to be extended for peptides containing Arg(Pbf).[17]

-

Peptide Filtration: Filter the resin and collect the TFA solution, which now contains the cleaved peptide, into a clean centrifuge tube.

-

Resin Wash: Wash the resin 2-3 times with small volumes of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.[16]

-

Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[16]

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic impurities.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by HPLC) and analysis.

Advanced Topics: Overcoming Synthetic Challenges

"Difficult Sequences" and Peptide Aggregation

The most common failure mode in SPPS is incomplete coupling or deprotection due to peptide aggregation.[9] Certain sequences, particularly those rich in hydrophobic residues like Val, Ile, and Leu, have a tendency to form stable secondary structures (β-sheets) on the resin.[18] These aggregates physically block reagents from accessing the reactive N-terminus, grinding the synthesis to a halt.[19]

Strategies to Mitigate Aggregation:

-

Solvent Choice: Switching from DMF to NMP or using a mixture of DMF and DMSO can help disrupt hydrogen bonding and break up aggregates.[19][20]

-